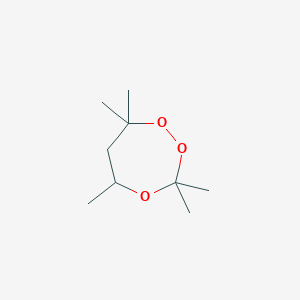
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane is an organic peroxide compound known for its use in polymer crosslinking. It is a monofunctional peroxide that is typically found in liquid form. This compound is utilized in various industrial applications, particularly in the crosslinking of natural and synthetic rubbers, as well as polyolefins .
Analyse Des Réactions Chimiques
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane undergoes various chemical reactions, primarily involving oxidation and crosslinking. As an organic peroxide, it is used to initiate free radical reactions, which are essential in the crosslinking process. Common reagents and conditions for these reactions include high temperatures and the presence of specific catalysts to facilitate the formation of crosslinked polymers. The major products formed from these reactions are crosslinked rubber and polyolefin materials .
Applications De Recherche Scientifique
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane has several scientific research applications, particularly in the fields of chemistry and materials science. It is extensively used in the crosslinking of natural and synthetic rubbers, which enhances the mechanical properties and durability of these materials. Additionally, it is employed in the production of polyethylene pipes and tubes, where its crosslinking properties improve the thermal and chemical resistance of the final products .
Mécanisme D'action
The mechanism of action of 3,3,5,7,7-Pentamethyl-1,2,4-trioxepane involves the generation of free radicals upon decomposition. These free radicals initiate the crosslinking process by reacting with polymer chains, forming covalent bonds between them. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. The molecular targets and pathways involved in this process are primarily the polymer chains that undergo crosslinking .
Comparaison Avec Des Composés Similaires
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane can be compared with other organic peroxides used in polymer crosslinking, such as dicumyl peroxide and benzoyl peroxide. While all these compounds serve as crosslinking agents, this compound is unique due to its specific molecular structure, which provides distinct advantages in terms of processing temperatures and crosslinking efficiency. Similar compounds include:
- Dicumyl peroxide
- Benzoyl peroxide
- 1,2,4-Trioxepane derivatives
Propriétés
Numéro CAS |
215877-64-8 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3,3,5,7,7-pentamethyl-1,2,4-trioxepane |
InChI |
InChI=1S/C9H18O3/c1-7-6-8(2,3)11-12-9(4,5)10-7/h7H,6H2,1-5H3 |
Clé InChI |
DALNRYLBTOJSOH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OOC(O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


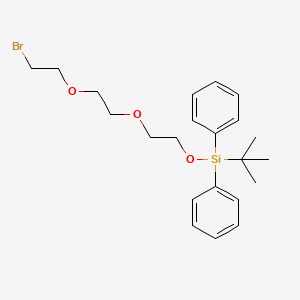
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)

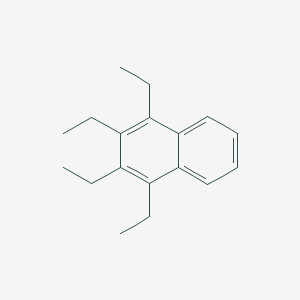
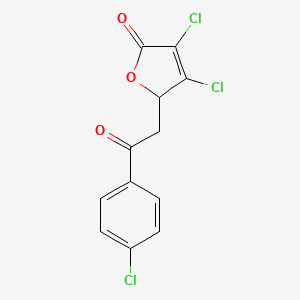

![1,1,2,2-Tetramethyl-1-phenyl-2-[(propan-2-yl)oxy]disilane](/img/structure/B14258431.png)
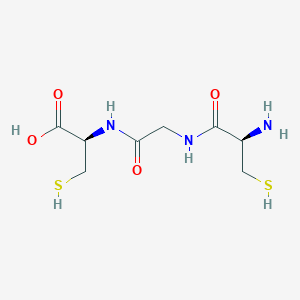
![1-Butene, 3-[(1-ethoxy-2-propynyl)oxy]-3-methyl-](/img/structure/B14258445.png)

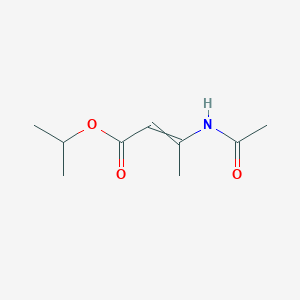
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)


